N-(3-chloro-4-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Description

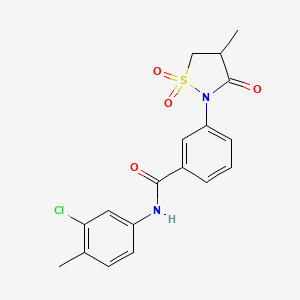

N-(3-Chloro-4-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a sulfonamide-substituted thiazolidinone derivative characterized by a benzamide core linked to a 4-methyl-1,1,3-trioxo-thiazolidin ring and a 3-chloro-4-methylphenyl substituent.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-11-6-7-14(9-16(11)19)20-17(22)13-4-3-5-15(8-13)21-18(23)12(2)10-26(21,24)25/h3-9,12H,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZSFHBACYISNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

SR-01000921986-1, also known as SR-9009, is a REV-ERB agonist . The primary targets of this compound are Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in maintaining the body’s circadian rhythms, regulating gene expression, and physiological rhythms.

Mode of Action

SR-9009 acts as a Rev-ErbA agonist , mimicking the effects of androgens on specific tissues. It selectively binds to androgen receptors, modulating normal metabolism processes and energy utilization in the body.

Biochemical Pathways

The activation of Rev-ErbA by SR-9009 has been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle. This suggests that SR-9009 may affect the biochemical pathways related to energy metabolism and muscle function.

Result of Action

SR-9009 has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues. This suggests that the compound may have potential therapeutic applications in the treatment of certain types of cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily belong to the thiazolidinone and benzamide families. Below is a detailed analysis of key differences and similarities:

Thiazolidinone Ring Modifications

Key Insight : The target compound’s sulfone groups distinguish it from oxo- or thioxo-substituted analogs, likely improving oxidative stability and electronic properties for target engagement .

Aromatic Substituent Variations

Key Insight : The 3-chloro-4-methylphenyl group in the target compound balances lipophilicity and steric effects, favoring membrane penetration while maintaining target specificity .

Amide Linker Modifications

Key Insight : The target compound’s benzamide linker at position 3 introduces synthetic complexity but enables tailored interactions with hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.